molecular formula C12H9ClINO2S B4231986 N-(4-chlorophenyl)-4-iodobenzenesulfonamide

N-(4-chlorophenyl)-4-iodobenzenesulfonamide

Cat. No.: B4231986
M. Wt: 393.63 g/mol
InChI Key: UQVPAWOOYZZANB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-4-iodobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chlorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-4-iodobenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and 4-iodoaniline.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(4-chlorophenyl)-4-iodobenzenesulfonamide can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Sulfone derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine:

    Antimicrobial Agents: Potential use in the development of new antimicrobial agents.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Industry:

    Materials Science: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-iodobenzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-4-bromobenzenesulfonamide
  • N-(4-chlorophenyl)-4-fluorobenzenesulfonamide
  • N-(4-chlorophenyl)-4-methylbenzenesulfonamide

Comparison:

  • Unique Features: The presence of an iodine atom in N-(4-chlorophenyl)-4-iodobenzenesulfonamide distinguishes it from other similar compounds. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity and binding properties.
  • Reactivity: The iodine-substituted compound may exhibit different reactivity patterns compared to its bromine, fluorine, or methyl-substituted counterparts.
  • Applications: The unique properties of the iodine atom can make this compound more suitable for specific applications, such as in radiolabeling for imaging studies.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-iodobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClINO2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVPAWOOYZZANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClINO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-4-iodobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-4-iodobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-chlorophenyl)-4-iodobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-chlorophenyl)-4-iodobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-chlorophenyl)-4-iodobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(4-chlorophenyl)-4-iodobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.